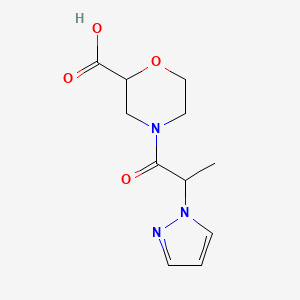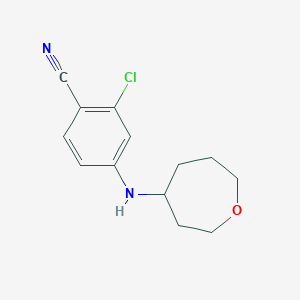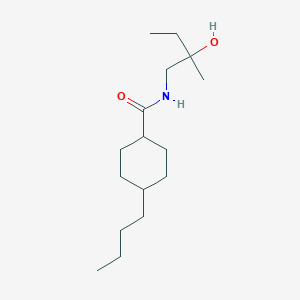![molecular formula C13H15N3O3 B7589144 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine, also known as MorOx, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MorOx is a heterocyclic compound that contains a morpholine ring and an oxadiazole ring, making it a unique structure with diverse properties.
作用機序
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to work with. However, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has some limitations. It is a relatively new compound, and its properties and effects are not fully understood. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has not been extensively studied in vivo, and its safety profile is not known.
将来の方向性
There are several future directions for the study of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as a photosensitizer for photodynamic therapy. In addition, further studies are needed to understand the mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its effects on various signaling pathways. Finally, more studies are needed to determine the safety profile of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its potential for use in clinical settings.
合成法
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine can be synthesized using various methods. One of the most common methods is the reaction of morpholine with 4-methoxyphenylhydrazine in the presence of phosphorous oxychloride and triethylamine. The resulting product is then reacted with cyanogen bromide and sodium azide to yield 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. Other methods include the reaction of morpholine with 4-methoxyphenyl isothiocyanate or 4-methoxyphenyl isocyanate in the presence of a base.
科学的研究の応用
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)12-15-13(19-16-12)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCJLFQCNANLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)




![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)